molecular formula C19H13N3O5 B11548702 4-nitro-2-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol

4-nitro-2-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol

Cat. No.: B11548702
M. Wt: 363.3 g/mol
InChI Key: FGNLNCYTDGSIQK-UHFFFAOYSA-N
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Description

4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by the presence of nitro groups and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the nitration of biphenyl compounds. The process includes:

    Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Formation of Imino Group: The nitro-substituted biphenyl is then reacted with an appropriate aldehyde under acidic or basic conditions to form the imino group.

    Phenol Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-NITRO-2-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with similar nitro and phenol groups but lacking the biphenyl structure.

    2-Nitrobiphenyl: Contains a nitro group and biphenyl structure but lacks the imino and phenol groups.

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

4-nitro-2-[[4-(4-nitrophenyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H13N3O5/c23-19-10-9-18(22(26)27)11-15(19)12-20-16-5-1-13(2-6-16)14-3-7-17(8-4-14)21(24)25/h1-12,23H

InChI Key

FGNLNCYTDGSIQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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